molecular formula C11H16N2O B3337469 N-Ethyl-N'-[(4-methylphenyl)methyl]urea CAS No. 65608-86-8

N-Ethyl-N'-[(4-methylphenyl)methyl]urea

Cat. No. B3337469
CAS RN: 65608-86-8
M. Wt: 192.26 g/mol
InChI Key: OWVMUDQYRSOKJK-UHFFFAOYSA-N
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Description

N-Ethyl-N'-[(4-methylphenyl)methyl]urea, also known as EMU, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EMU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of N-Ethyl-N'-[(4-methylphenyl)methyl]urea is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. This compound has been found to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. This compound has also been found to have antimicrobial activity against a range of bacterial and fungal species.

Advantages and Limitations for Lab Experiments

N-Ethyl-N'-[(4-methylphenyl)methyl]urea has a number of advantages for use in lab experiments. This compound is stable and can be easily synthesized using a relatively simple method. This compound is also relatively non-toxic, which makes it suitable for use in animal studies. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on N-Ethyl-N'-[(4-methylphenyl)methyl]urea. One area of interest is the development of this compound-based drug delivery systems. This compound has been found to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. Another area of interest is the development of this compound-based anti-cancer therapies. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in various fields of medicine.

Scientific Research Applications

N-Ethyl-N'-[(4-methylphenyl)methyl]urea has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been found to have potential as a drug delivery agent due to its ability to cross the blood-brain barrier.

properties

IUPAC Name

1-ethyl-3-[(4-methylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-12-11(14)13-8-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVMUDQYRSOKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308487
Record name N-Ethyl-N'-[(4-methylphenyl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65608-86-8
Record name NSC204438
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204438
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Ethyl-N'-[(4-methylphenyl)methyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50308487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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